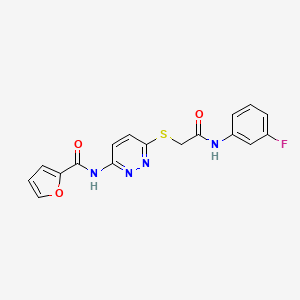

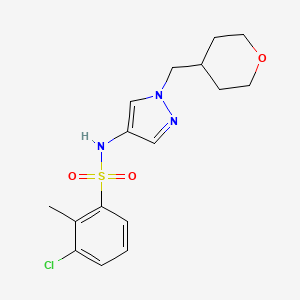

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

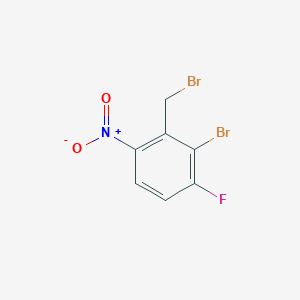

This compound is a thiophene-based molecule . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . The specific compound “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” is a derivative of thiophene .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide”, thiophene derivatives are typically synthesized through reactions involving substituted thioureas and α-halo ketones .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H8FNOS . This indicates that the compound is composed of 11 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” is 221.251 . Other physical and chemical properties of this compound are not specifically known.Applications De Recherche Scientifique

Pharmaceutical Research: Anticancer Properties

Thiophene derivatives, such as 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide, have been studied for their potential anticancer properties . The compound’s ability to interact with various biological targets can be leveraged to develop new cancer therapies. Research in this area focuses on the synthesis of thiophene derivatives that can act as inhibitors for specific cancer cell lines, aiming to reduce the proliferation of malignant cells.

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives is another significant area of research . These compounds can be designed to modulate the body’s inflammatory response, making them valuable for treating conditions like arthritis and other chronic inflammatory diseases. The research includes studying the compound’s interaction with inflammatory markers and its effect on immune cell regulation.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity, which makes them candidates for developing new antibiotics . The research involves screening these compounds against various bacterial and fungal strains to identify potent antimicrobial agents. This application is particularly crucial in the face of rising antibiotic resistance.

Material Science: Organic Semiconductors

In material science, thiophene-based compounds are used to advance organic semiconductors . Their electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research focuses on improving the electrical conductivity and stability of these materials for better performance in electronic devices.

Corrosion Inhibition

The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . These compounds can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery. Research in this field aims to enhance the efficacy and environmental compatibility of these inhibitors.

Anesthetic Agents

Some thiophene derivatives are used as anesthetic agents, such as articaine, which contains a thiophene ring . Research on 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide could explore its potential as a local anesthetic, examining its safety profile and effectiveness compared to existing drugs.

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by thiophene derivatives, “2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” could potentially be a candidate for drug development .

Mécanisme D'action

Thiophene Derivatives

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Biological Activity

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Environmental Factors

Environmental factors can influence the action, efficacy, and stability of thiophene derivatives. For example, the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching according to the sphere of action static quenching model and according to the finite sink approximation model, the bimolecular quenching reactions are due to the collective effect of dynamic and static quenching .

Propriétés

IUPAC Name |

2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4S2/c19-12-3-7-14(8-4-12)28(25,26)22-13-5-1-11(2-6-13)17(24)21-18-15(16(20)23)9-10-27-18/h1-10,22H,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZZLNZRPVTENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CS2)C(=O)N)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![10-phenyl-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2938534.png)

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938541.png)

![N,N-dimethylsulfamic acid [3-[(4-methoxyanilino)-oxomethyl]phenyl] ester](/img/structure/B2938542.png)